BenchChemオンラインストアへようこそ!

9-Chloro-pyrido[1,2-a]pyrimidin-4-one

C–H functionalization Regioselective halogenation Late-stage derivatization

Differentiated regioisomer: The 9-chloro substitution renders this scaffold uniquely suitable for late-stage Suzuki–Miyaura functionalization, directly enabling SAR studies in SHP2 allosteric modulation (IC₅₀ 0.104 μM) and antimalarial programs. Substituting generic chloro analogs without positional verification compromises reaction yields and biological assay fidelity.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1198413-03-4
Cat. No. B1434133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-pyrido[1,2-a]pyrimidin-4-one
CAS1198413-03-4
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C=CN=C2C(=C1)Cl
InChIInChI=1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
InChIKeyOUKLJVNKIIWBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-pyrido[1,2-a]pyrimidin-4-one | CAS 1198413-03-4 Procurement Specifications and Technical Classification


9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-03-4) is a halogenated fused heterocyclic compound belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class, possessing the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . This scaffold constitutes a privileged structure widely employed in medicinal chemistry for the development of kinase inhibitors, allosteric SHP2 modulators, antimalarial agents, and antiplatelet therapeutics [1]. The presence of a chlorine substituent specifically at the 9-position distinguishes this compound from other regioisomeric chloro-substituted analogs and renders it a versatile building block for late-stage functionalization via Suzuki–Miyaura cross-coupling and other transition-metal-catalyzed transformations [2].

Why Generic 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Substitution Carries Experimental and Procurement Risk


The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits pronounced regioisomer-dependent biological activity and synthetic utility, meaning that 9-chloro, 7-chloro, 8-chloro, and other positional isomers are not functionally interchangeable. In antiplatelet aggregation studies, methylation at the 6-, 8-, and 6,8-positions produced compounds with distinct agonist-dependent activity profiles, demonstrating that even subtle positional modifications on this bicyclic system alter pharmacological outcomes [1]. Additionally, systematic investigations of Suzuki–Miyaura cross-coupling reactivity across halo derivatives of this scaffold revealed position-dependent differences in halogen reactivity, with distinct reaction rates and yields depending on whether the halogen resides at C-3, C-6, C-7, C-8, or C-9 [2]. Substituting a 9-chloro derivative with a 7-chloro or 8-chloro analog without verification therefore introduces uncontrolled variables that can compromise synthetic yields, alter biological assay outcomes, and invalidate structure-activity relationship conclusions.

9-Chloro-pyrido[1,2-a]pyrimidin-4-one: Quantitative Comparative Evidence for Scientific Selection


Regioselective Halogenation: 9-Chloro Derivatization via Room-Temperature C–H Functionalization

The 9-chloro substituent can be regioselectively installed on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold via N-chlorosuccinimide (NCS)-mediated C–H halogenation at room temperature. This methodology provides access to structurally diverse halogenated derivatives with broad functional group tolerance [1]. The regioselectivity of this transformation distinguishes the 9-position from other sites on the scaffold, enabling predictable and controlled functionalization for synthetic elaboration.

C–H functionalization Regioselective halogenation Late-stage derivatization

Suzuki–Miyaura Cross-Coupling Reactivity of 9-Halo Pyrido[1,2-a]pyrimidin-4-ones

Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with (het)arylboronic acids proceed in good to excellent yields, even from chloro derivatives [1]. The reactivity sequence of halogen substituents at different positions on the ring system was systematically investigated, demonstrating position-dependent coupling efficiency. Chloro substituents at the 9-position participate effectively in these transformations, enabling access to diverse (het)aryl and vinyl derivatives of the bicycle.

Cross-coupling Suzuki–Miyaura C–C bond formation

SHP2 Allosteric Inhibition: Pyrido[1,2-a]pyrimidin-4-one Scaffold as Validated Pharmacophore

Pyrido[1,2-a]pyrimidin-4-one derivatives have been validated as novel allosteric SHP2 inhibitors through scaffold-hopping design strategies. Compound 14i bearing the pyrido[1,2-a]pyrimidin-4-one core displayed high enzymatic activity against full-length SHP2 (IC₅₀ = 0.104 μM), while showing low inhibitory effect on SHP2-PTP (IC₅₀ > 50 μM), confirming allosteric rather than orthosteric binding [1]. The same compound demonstrated high antiproliferative activity against Kyse-520 esophageal cancer cells (IC₅₀ = 1.06 μM) with low toxicity against human brain microvascular endothelial cells HBMEC (IC₅₀ = 30.75 μM), yielding a selectivity index of approximately 29 [1].

SHP2 inhibition Allosteric modulation Cancer therapeutics

Antimalarial Activity: B-Ring Unsubstituted Scaffold SAR

In a systematic antimalarial screening of 42 pyrido[1,2-a]pyrimidin-4-one derivatives against chloroquine-sensitive Pf 3D7 strain, structure-activity relationship studies revealed that B-ring unsubstituted pyrido[1,2-a]pyrimidine scaffolds retain antimalarial activity [1]. Two lead compounds demonstrated moderate activity: 3-fluorobenzyl carbamate derivative 21 (IC₅₀ = 33 μM) and 4-trifluoromethylbenzyl carboxamide derivative 37 (IC₅₀ = 37 μM) [1]. Cytotoxicity assessment against mammalian Huh-7 cells was performed for these moderately active compounds.

Antimalarial Plasmodium falciparum Scaffold optimization

9-Chloro-pyrido[1,2-a]pyrimidin-4-one: Validated Research Applications and Procurement Scenarios


SHP2 Allosteric Inhibitor Discovery and SAR Expansion

Researchers pursuing allosteric SHP2 inhibitors can utilize 9-chloro-pyrido[1,2-a]pyrimidin-4-one as a core building block for scaffold diversification. The pyrido[1,2-a]pyrimidin-4-one scaffold has been validated as an SHP2 pharmacophore, with lead compound 14i demonstrating full-length SHP2 IC₅₀ = 0.104 μM and >480-fold selectivity over the PTP domain, alongside cellular activity in Kyse-520 cells (IC₅₀ = 1.06 μM) and favorable selectivity over HBMEC normal cells (selectivity index ≈ 29) [1]. The 9-chloro handle enables further elaboration via Suzuki–Miyaura cross-coupling [2] to explore substitution effects on allosteric binding and cellular potency.

Antimalarial Lead Optimization via B-Ring Functionalization

For antimalarial drug discovery programs targeting Plasmodium falciparum, 9-chloro-pyrido[1,2-a]pyrimidin-4-one provides a B-ring functionalized entry point into a scaffold class with established antimalarial activity. Systematic SAR studies of 42 pyrido[1,2-a]pyrimidin-4-one derivatives against Pf 3D7 strain established that B-ring substitution modulates antimalarial potency, with lead compounds achieving IC₅₀ values of 33–37 μM [3]. The 9-chloro substituent positions the scaffold for diversification via cross-coupling or nucleophilic aromatic substitution to improve potency while maintaining the privileged core structure.

Kinase Inhibitor Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemists engaged in kinase inhibitor discovery can employ 9-chloro-pyrido[1,2-a]pyrimidin-4-one as a synthetically tractable core for parallel library synthesis. The chloro substituent at the 9-position participates effectively in Suzuki–Miyaura cross-coupling reactions with (het)arylboronic acids to generate diverse 9-aryl and 9-heteroaryl analogs in good to excellent yields [2]. This synthetic handle enables rapid exploration of substitution effects on kinase selectivity and potency without requiring de novo core synthesis for each analog.

Late-Stage Functionalization and C–H Activation Methodology Development

Synthetic methodology groups developing regioselective C–H functionalization protocols can use 9-chloro-pyrido[1,2-a]pyrimidin-4-one as a benchmark substrate or comparative standard. The 9-position is accessible via NCS-mediated regioselective halogenation at room temperature with broad functional group tolerance [4]. The pre-functionalized 9-chloro compound serves as an authentic standard for validating new halogenation methodologies, as a starting material for sequential functionalization studies, and as a comparator for assessing regioselectivity of novel C–H activation catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.